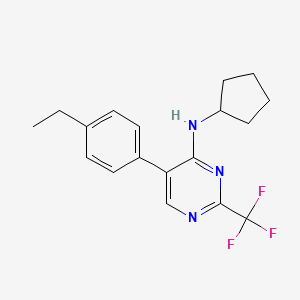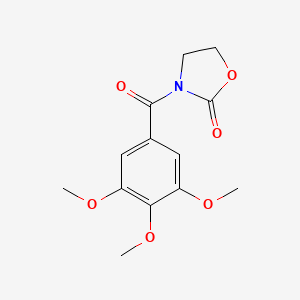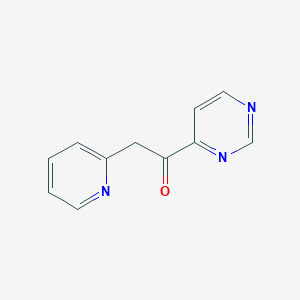
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with cyanoacetamide under basic conditions to yield the desired isoxazolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide.
Reduction: Formation of 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide
- 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide
- 5-Cyano-N-(2-nitrophenyl)-2-methylisoxazolidine-3-carboxamide
Uniqueness
5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and cyano groups make it a versatile intermediate for further chemical modifications, while its isoxazolidine core provides stability and rigidity to the molecule.
Eigenschaften
CAS-Nummer |
62513-16-0 |
|---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
InChI-Schlüssel |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)



![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)

![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)

